molecular formula C20H18N2O5S B305803 N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No. B305803
M. Wt: 398.4 g/mol
InChI Key: AYULFQCFQBNDLH-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders. In

Mechanism of Action

N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 works by inhibiting the Rho family of GTPases, which play a key role in cell migration, invasion, and proliferation. By inhibiting these processes, N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to have a range of biochemical and physiological effects, including inhibition of cell migration, invasion, and proliferation in cancer cells, improvement of cardiac function and reduction of fibrosis in animal models of heart failure, and improvement of cognitive function and reduction of neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 is its specificity for the Rho family of GTPases, which allows for targeted inhibition of these processes. However, one limitation is that N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 may not be suitable for all cell types or animal models, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864, including exploring its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders, and developing more potent and selective inhibitors of the Rho family of GTPases. Additionally, further research is needed to understand the long-term effects of N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 on cell and tissue function, as well as its potential interactions with other drugs and therapies.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 involves several steps, including the condensation of 3-hydroxybenzaldehyde and thiosemicarbazide to form the thiazolidinone ring, followed by the reaction with ethyl 4-bromoacetate to introduce the ethoxyphenyl group. The final step involves the removal of the protecting group to yield N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 in high purity and yield.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders. In cancer, N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to inhibit the migration and invasion of cancer cells by targeting the Rho family of GTPases. In cardiovascular disease, N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to improve cardiac function and reduce fibrosis in animal models of heart failure. In neurological disorders, N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

Product Name

N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H18N2O5S/c1-2-27-16-8-6-14(7-9-16)21-18(24)12-22-19(25)17(28-20(22)26)11-13-4-3-5-15(23)10-13/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11+

InChI Key

AYULFQCFQBNDLH-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O

Origin of Product

United States

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